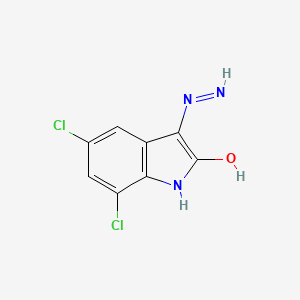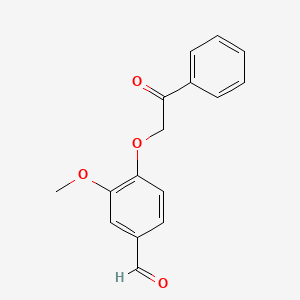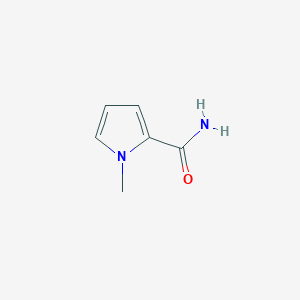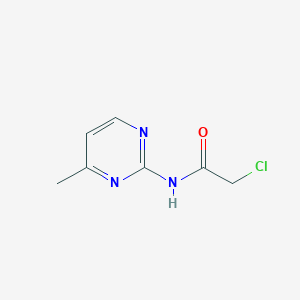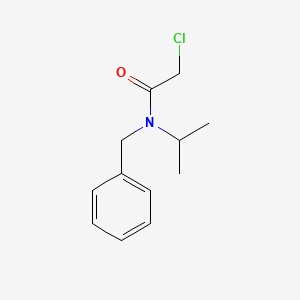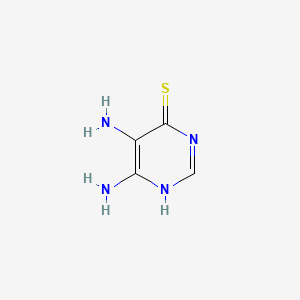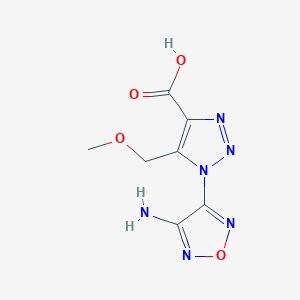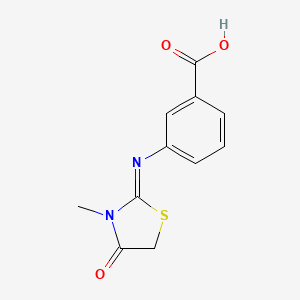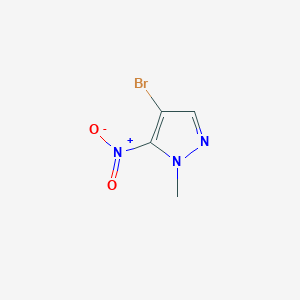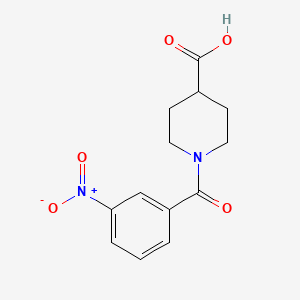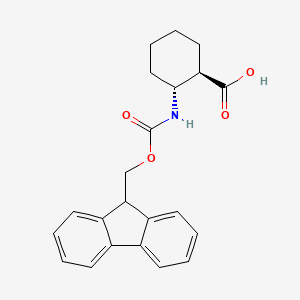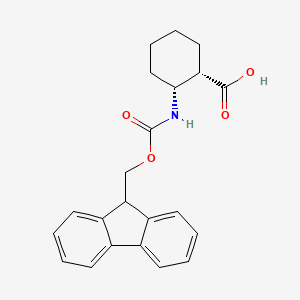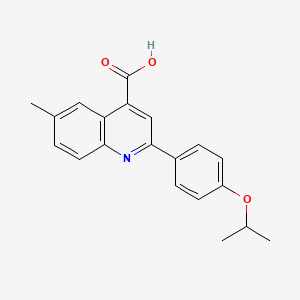![molecular formula C7H8N4 B1299672 [1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine CAS No. 91981-59-8](/img/structure/B1299672.png)
[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo[4,3-a]pyridin-3-ylmethanamine is a derivative of triazolopyridine, a heterocyclic compound that has garnered interest due to its structural and optical properties. The compound has been studied for its potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of triazolopyridine derivatives, such as 1,2,4-triazolo[4,3-a]pyridin-3-ylmethanamine, often involves the construction of the triazole ring and its fusion with a pyridine moiety. The synthesis of related compounds, such as 3,4,5-trisubstituted-1,2,4-triazoles, has been reported to show a wide range of biological activities and can be used as amide bond isosteres to enhance pharmacokinetic properties . Although the specific synthesis of 1,2,4-triazolo[4,3-a]pyridin-3-ylmethanamine is not detailed in the provided papers, the general methodologies for synthesizing triazole derivatives could be applicable.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[4,3-a]pyridin-3-ylmethanamine has been analyzed using advanced computational methods, including the B3LYP/6-311G(2d,2p) approach with the GAUSSIAN 16W program. X-ray diffraction (XRD) studies have shown that the compound crystallizes in the monoclinic space group P21/n, with the asymmetric unit containing two molecules linked via N–H⋯N hydrogen bonds .
Chemical Reactions Analysis
Triazolopyridines can undergo various chemical reactions, including ring-opening reactions. For instance, the triazole ring in related compounds can be opened with the loss of nitrogen using reagents such as bromine, aqueous sulfuric acid, glacial acetic acid, and selenium dioxide, leading to various derivatives of pyridine . These reactions demonstrate the chemical versatility of the triazolopyridine core.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[4,3-a]pyridin-3-ylmethanamine have been characterized by spectroscopic techniques. The FTIR and FT-Raman spectra have been recorded, and the vibrational spectra have been analyzed. The stability of the molecule was assessed using Natural Bond Orbital (NBO) analysis. Additionally, electron absorption and luminescence spectra were measured, providing insights into the electronic structure of the compound, including the calculated singlet, triplet, HOMO, and LUMO electron energies. The Stokes shifts derived from the optical spectra were significant, indicating potential applications in optical materials .
Aplicaciones Científicas De Investigación
-
Structural and Optical Properties Analysis
- Field : Material Science
- Application Summary : The compound is used to study its structural and spectroscopic properties .
- Methods : The FTIR spectrum was recorded in the 100–4000 cm−1 range and its FT-Raman spectrum in the range 80–4000 cm−1. The molecular structure and vibrational spectra were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program .
- Results : XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 21 / n with eight molecules per unit cell .
-
Antimalarial Agents
- Field : Biochemistry
- Application Summary : The compound is used in the synthesis of potential antimalarial agents .
- Methods : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
-
Antibacterial Activity
- Field : Microbiology
- Application Summary : The compound is used to test its antibacterial activities .
- Methods : The antibacterial activities were tested using the microbroth dilution method .
- Results : The minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .
- Pharmaceutical Applications
- Field : Pharmaceutical Chemistry
- Application Summary : The compound is used in the synthesis of various pharmaceutical agents .
- Methods : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
- Incorporation in Bioactive Molecules
- Field : Bioorganic Chemistry
- Application Summary : The compound is used in the synthesis of bioactive molecules .
- Methods : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-5-7-10-9-6-3-1-2-4-11(6)7/h1-4H,5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNFOXNYOMPDMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368765 |
Source


|
| Record name | 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine | |
CAS RN |
91981-59-8 |
Source


|
| Record name | 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

